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Cat. No.: B193307

3-Demethyicolchicine: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Colchicine, a tricyclic alkaloid originally extracted from the autumn crocus (Colchicum
autumnale), is a potent anti-inflammatory agent with a long history of use in medicine, primarily
for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic efficacy
is, however, constrained by a narrow therapeutic index and a risk of significant toxicity.[3] A
thorough understanding of its pharmacokinetic profile, particularly its metabolic fate, is critical
for optimizing its clinical use and for the development of safer derivatives.

Colchicine undergoes hepatic metabolism, primarily through demethylation, leading to the
formation of several metabolites.[4][5] This guide focuses on 3-O-demethylcolchicine (3-DMC),
a major metabolite, providing a comprehensive overview of its formation, biological
significance, and the experimental methodologies used for its study. Understanding the role of
3-DMC is crucial for elucidating the complete pharmacological and toxicological profile of its
parent compound, colchicine.

Metabolism of Colchicine to 3-Demethylcolchicine

The biotransformation of colchicine is a critical determinant of its clearance and toxicity. The
primary metabolic pathway is demethylation, which occurs mainly in the liver.
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Primary Metabolic Pathway

Colchicine is metabolized into two major metabolites, 3-O-demethylcolchicine (3-DMC) and 2-
O-demethylcolchicine (2-DMC), and one minor metabolite, 10-O-demethylcolchicine
(colchiceine).[4][5] In vitro studies using human liver microsomes have shown that after a 60-
minute incubation, approximately 9.8% of colchicine is converted to 3-DMC, while 5.5% is
converted to 2-DMC.[6] Plasma levels of these metabolites in humans are generally low,
typically less than 5% of the parent drug concentration.[5]

Enzymatic Role of Cytochrome P450

The demethylation of colchicine is predominantly mediated by the cytochrome P450 enzyme
system.[7]

o CYP3A4: Extensive research has identified CYP3A4 as the major isoform responsible for the
formation of both 2-DMC and 3-DMC.[6][8] The formation rates of these metabolites show a
strong correlation with nifedipine oxidase activity, a known marker for CYP3A4 activity (r =
0.96).[6] Chemical inhibition of CYP3A4 with agents like troleandomycin or gestodene can
reduce the formation of 2-DMC and 3-DMC by as much as 80% and 70%, respectively.[6]
Furthermore, antibodies raised against CYP3A4 almost completely abolish colchicine
demethylation.[6]

o CYP1Al: More recent studies suggest that CYP1A1 may also participate in the
demethylation of colchicine.[9] Inhibition of CYP1A1 was found to alleviate colchicine-
induced hepatotoxicity, indicating its potential role in the drug's metabolic processing and
toxicity profile.[9]

The involvement of CYP3A4 has significant clinical implications, as co-administration of
colchicine with strong inhibitors or substrates of this enzyme can lead to decreased
metabolism, increased plasma concentrations of colchicine, and a higher risk of toxicity.[3][6]
[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of colchicine
and the analysis of its metabolites.
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Table 1: In Vitro Metabolism of Colchicine in Human Liver Microsomes

Parameter

Value

Reference

Substrate

[3H]colchicine (5 nM)

[6]

Incubation Time

60 minutes

[6]

Metabolite Formation (3-DMC)

9.8% of substrate

[6]

Metabolite Formation (2-DMC)

5.5% of substrate

[6]

Correlation with CYP3A4
Activity

r=0.96 (p < 0.001)

[6]

Inhibition by Troleandomycin
(40 pM)

~80% reduction in 2-DMC & 3-
DMC formation

[6]

Inhibition by Gestodene (40
HM)

~70% reduction in 2-DMC & 3-
DMC formation

[6]

Table 2: Pharmacokinetic Parameters of Colchicine (Oral Administration)

Parameter Value Reference
Bioavailability 24% - 88% [11]
Tmax (Time to Peak Plasma
1- 3 hours [12]

Level)
Plasma Protein Binding

) ~39% - 40% [5][12]
(Albumin)
Volume of Distribution 5-8L/kg [3][11]
Elimination Half-Life 20 - 40 hours [11]
Clearance Primarily hepatic [11]

Metabolite Plasma Levels

< 5% of parent drug

[5]

Table 3: Analytical Methods for Colchicine Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact
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